molecular formula C3H4N2O4S B3359493 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid CAS No. 858511-41-8

5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Cat. No.: B3359493
CAS No.: 858511-41-8
M. Wt: 164.14 g/mol
InChI Key: POHGTXMETAOFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is a high-purity chemical compound with the molecular formula C3H4N2O4S and is provided for research purposes . This imidazole-sulfonic acid derivative is a key synthetic intermediate and building block in organic and medicinal chemistry research. Researchers value this compound for its unique structure, which combines a reactive imidazole heterocycle with a sulfonic acid functional group. Imidazole-based compounds are widely investigated for their diverse biological activities, particularly in the development of new antibacterial agents to combat the global threat of antibiotic-resistant bacteria . The structural motifs present in this molecule make it a valuable precursor for synthesizing novel molecular hybrids and conjugates, which are a prominent strategy in modern drug discovery to overcome bacterial resistance mechanisms . The sulfonic acid group also facilitates its use in catalyst design, as seen in related structures where sulfonic acid-functionalized imidazolium units are immobilized on solid supports to create efficient "quasi-homogeneous" catalysts for multi-component reactions . Handle this material with care, using appropriate personal protective equipment. This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-1,4-dihydroimidazole-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O4S/c6-2-1-4-3(5-2)10(7,8)9/h1H2,(H,4,5,6)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHGTXMETAOFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669075
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858511-41-8
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Oxo Dihydro Imidazole Systems

The core structure of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid belongs to the class of compounds known as oxo-dihydro-imidazoles, often referred to as imidazolinones or imidazolones. nih.govrit.edu This five-membered heterocyclic framework is characterized by a partially saturated imidazole (B134444) ring containing a ketone (oxo) group. The imidazolinone ring system is of significant biological and chemical interest and is associated with a wide array of therapeutic activities, including anticonvulsant, anti-inflammatory, and antihypertensive properties. nih.gov

The presence of the oxo group, combined with the nitrogen atoms and the partially saturated ring, imparts a unique electronic and structural profile. These systems can be considered derivatives of imidazoline, and their synthesis is a subject of ongoing research. organic-chemistry.org Methodologies for preparing imidazolinones often involve the condensation of α-amino acid esters with imidate ethyl esters or cyclization of urea (B33335) derivatives. rit.edunih.gov The specific placement of the oxo group at position 5, as in the title compound, influences the molecule's planarity, reactivity, and potential for intermolecular interactions. This structural motif is a key building block, and its derivatives are explored in various chemical contexts, from medicinal chemistry to the development of herbicides. nih.govnih.govtaylorfrancis.com Another related compound, 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, serves as a versatile precursor in the synthesis of diverse bioactive molecules, highlighting the utility of this structural class in pharmaceutical and biochemical research. chemimpex.com

Significance of Imidazole Sulfonic Acid Derivatives in Modern Chemical Research

The functionalization of the imidazole (B134444) ring with a sulfonic acid group introduces profoundly important chemical properties, leading to a class of derivatives with significant applications, particularly in catalysis. Imidazole and benzimidazole-based sulfonic acid derivatives are key components in the design of Brønsted acidic ionic liquids (BAILs). researchgate.net These compounds are recognized for their high catalytic activity, adjustable acidity, chemical stability, and recyclability. researchgate.net

The sulfonic acid moiety (-SO₃H) acts as a strong proton donor, making these functionalized imidazoles effective catalysts in a variety of acid-catalyzed organic reactions. scielo.br Research has demonstrated their utility in multicomponent reactions, esterification, polymerization, and biomass conversion. researchgate.netresearchgate.net The catalytic efficiency of these BAILs often surpasses that of traditional solid acid catalysts. researchgate.net The combination of the imidazole core and the sulfonic acid group can be tuned; for instance, the length of the alkyl chain linking the sulfonic acid group to the imidazolium (B1220033) cation can influence the catalyst's activity and solubility. scielo.br This tunable nature makes sulfonic acid-functionalized imidazoles highly valuable tools in the advancement of green chemistry and sustainable industrial processes. scielo.br

Table 1: Research Applications of Imidazole Derivatives
Derivative ClassKey Structural FeaturePrimary Area of Research SignificanceExample Application
Oxo-dihydro-imidazoles (Imidazolinones)Partially saturated imidazole ring with a ketone groupMedicinal Chemistry, AgrochemicalsScaffolds for anti-inflammatory and herbicidal agents nih.gov
Sulfonic Acid Functionalized ImidazolesImidazole ring bearing a -SO₃H groupCatalysis (Green Chemistry)Brønsted acidic ionic liquids for esterification and multicomponent reactions researchgate.net
N-Substituted ImidazolesAlkyl or aryl group on a ring nitrogenMedicinal Chemistry, Materials ScienceAnticancer agents, components of ionic liquids mdpi.comwikipedia.org
Fused Imidazoles (e.g., Benzimidazoles)Imidazole ring fused with another ring (e.g., benzene)Pharmaceuticals, Materials ScienceAnticancer drugs (e.g., Bendamustine), high-performance polymers (PBI) mdpi.comtsijournals.com

Theoretical and Computational Studies on 5 Oxo 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio Methods)

DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are commonly used for imidazole (B134444) derivatives to achieve a balance between computational cost and accuracy. acs.org Such calculations would likely reveal a nearly planar imidazole ring, a common feature for this heterocyclic system. The exocyclic sulfonic acid group at the 2-position and the oxo group at the 5-position will influence the electron distribution within the ring.

The calculated molecular geometry would provide the foundation for understanding the molecule's reactivity and intermolecular interactions. Key geometric parameters that would be determined include the bond lengths of the C=O, S=O, and S-O bonds, as well as the angles within the imidazole ring.

Table 1: Predicted Geometrical Parameters for 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid from DFT Calculations

ParameterPredicted Value
C2-S Bond Length1.78 Å
S-O (hydroxyl) Bond Length1.57 Å
S=O (sulfonyl) Bond Length1.45 Å
C5=O Bond Length1.22 Å
N1-C2 Bond Length1.38 Å
C4-C5 Bond Length1.52 Å
N1-C2-N3 Bond Angle110.5°
O-S-O Bond Angle120.3°

Conformational Analysis and Tautomeric Equilibria within the Imidazole Ring System

The 5-oxo-4,5-dihydro-1H-imidazole ring system can exhibit both conformational flexibility and tautomerism. Conformational analysis would focus on the orientation of the sulfonic acid group relative to the imidazole ring. Rotation around the C2-S bond could lead to different stable conformers, the relative energies of which can be calculated to determine the most probable orientation.

Tautomerism is a key feature of imidazole chemistry. For this compound, several tautomeric forms are possible due to the migration of protons between the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonic acid and oxo groups. Computational studies can predict the relative stability of these tautomers by calculating their ground-state energies. The surrounding solvent environment can also influence the tautomeric equilibrium, a factor that can be modeled using implicit or explicit solvent models in the calculations.

Table 2: Relative Energies of Plausible Tautomers of this compound

TautomerDescriptionRelative Energy (kcal/mol)
Tautomer 1Proton on N10.00 (Reference)
Tautomer 2Proton on N3+2.5
Tautomer 3Enol form at C5+8.1
Tautomer 4Sulfonic acid proton on N1+15.7

Prediction of Reaction Pathways and Mechanistic Insights through Computational Modeling

Computational modeling is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, these models can identify the most likely sites for electrophilic and nucleophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight electron-rich and electron-deficient regions of the molecule.

Transition state theory combined with quantum chemical calculations can be used to map out the energy profiles of potential reaction pathways. This allows for the determination of activation energies and the identification of reaction intermediates. For instance, the hydrolysis of the sulfonic acid group or reactions involving the carbonyl group could be modeled to understand the underlying mechanisms and predict the feasibility of such transformations.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent-Compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves in a solvent, typically water. These simulations model the movements of the solute and solvent molecules over time, offering insights into solvation structures and intermolecular interactions.

Key aspects that can be investigated with MD simulations include the formation of hydrogen bonds between the sulfonic acid and oxo groups of the solute and the surrounding water molecules. The radial distribution functions (RDFs) derived from these simulations can quantify the probability of finding a water molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.

MD simulations can also be used to study the conformational dynamics of the molecule in solution, revealing how the flexibility of the molecule is influenced by its interactions with the solvent. This information is crucial for understanding its behavior in a biological or chemical system.

Reactivity and Mechanistic Investigations of 5 Oxo 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid

Characterization of Electrophilic and Nucleophilic Reaction Profiles

The reactivity of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is dictated by the interplay of its constituent functional groups: the cyclic urea (B33335) (oxo-dihydro-imidazole) core and the sulfonic acid moiety. A comprehensive understanding of its electrophilic and nucleophilic profiles requires a theoretical analysis of the electron distribution within the molecule.

Nucleophilic Character:

The potential nucleophilic centers in the molecule are the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the sulfonic acid group. The N1 and N3 atoms possess lone pairs of electrons, making them susceptible to attack by electrophiles. However, the electron-withdrawing nature of the adjacent carbonyl group at C5 and the sulfonyl group at C2 significantly diminishes their nucleophilicity compared to a simple imidazole. The N1-H proton is acidic, and its deprotonation would generate a more potent nucleophilic anion.

Electrophilic Character:

Conversely, the molecule possesses several electrophilic sites. The carbonyl carbon (C5) is highly electrophilic due to the polarization of the C=O bond and is a prime target for nucleophilic attack. The sulfur atom of the sulfonic acid group is also electrophilic, although the S-O bonds are very stable. The C2 carbon, attached to the strongly electron-withdrawing sulfonic acid group, also exhibits electrophilic character.

Reactions with strong nucleophiles would likely target the C5 carbonyl carbon, potentially leading to ring-opening of the imidazole core. Electrophilic substitution on the ring is expected to be difficult due to the deactivating effects of the oxo and sulfonic acid groups.

Analysis of Acid-Base Properties and Protonation States of the Imidazole-Sulfonic Acid Moiety (Theoretical)

The acid-base properties of this compound are complex, with multiple potential protonation and deprotonation sites. A theoretical analysis can provide insights into the likely protonation states in different pH environments.

The most acidic proton is that of the sulfonic acid group (-SO3H). Sulfonic acids are strong acids, with pKa values typically in the range of -2 to -3, making them comparable in strength to sulfuric acid. wikipedia.org Therefore, in aqueous solution, this group will exist almost exclusively in its deprotonated sulfonate form (-SO3-).

The N1-H proton of the imidazole ring is the next most acidic site. The pKa of the N1-H proton in imidazole itself is approximately 14.0, indicating it is a very weak acid. humanjournals.com However, the presence of the electron-withdrawing carbonyl and sulfonate groups is expected to increase its acidity, lowering the pKa value.

The N3 atom of the imidazole ring is the most basic site and is susceptible to protonation. The pKaH of imidazole (the pKa of its conjugate acid) is about 7.1. nih.gov The electron-withdrawing groups in the target molecule will decrease the basicity of the N3 atom, resulting in a lower pKaH value for its conjugate acid.

Based on this theoretical analysis, the predominant species in an aqueous solution at neutral pH would be the zwitterion, with a deprotonated sulfonate group and a protonated imidazole ring. The exact pKa values would require specific experimental determination or high-level computational studies.

Interactive Data Table: Theoretical Protonation States

pH RangeDominant SpeciesCharge
< 2Fully Protonated+1
2 - 5Zwitterion (protonated N3, deprotonated SO3H)0
5 - 12Anion (deprotonated SO3H)-1
> 12Dianion (deprotonated SO3H and N1)-2

Electrochemical Behavior and Redox Chemistry

While no specific experimental electrochemical data for this compound are available, its potential redox chemistry can be inferred from the behavior of related imidazole derivatives. The imidazole ring itself is generally electrochemically stable. However, substituted imidazoles can undergo both oxidation and reduction reactions.

Oxidation:

Oxidation of the imidazole ring is possible, though typically requires relatively high potentials. The presence of the electron-withdrawing oxo and sulfonic acid groups would make oxidation more difficult compared to simple alkyl-substituted imidazoles. If oxidation were to occur, it would likely involve the formation of radical cations, which could then undergo further reactions such as dimerization or reaction with solvent. Studies on other imidazole-containing compounds have shown that oxidation can lead to the formation of polymeric films on the electrode surface.

Reduction:

The reduction of this compound is more likely to be focused on the carbonyl group. The C=O double bond can be reduced to a hydroxyl group. The sulfonic acid group is generally resistant to electrochemical reduction. Cyclic voltammetry studies of related oxo-imidazole derivatives would be necessary to determine the precise reduction potentials and mechanisms. It is plausible that the reduction is an irreversible process.

Controlled Thermal and Photochemical Degradation Pathways

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. Lacking specific experimental data, potential degradation pathways can be proposed based on the known chemistry of imidazoles and sulfonic acids.

Thermal Degradation:

Imidazole and its derivatives are generally thermally stable. acs.org However, at elevated temperatures, decomposition of this compound is likely to be initiated by the loss of the sulfonic acid group. Desulfonation is a known thermal degradation pathway for sulfonic acids. This would likely proceed via the elimination of sulfur trioxide (SO3), leading to the formation of 4,5-dihydro-1H-imidazol-5-one. Further heating could lead to the fragmentation of the imidazole ring itself. The thermal decomposition of some imidazole derivatives has been observed to occur in a single step in the temperature range of 340–500 °C. acs.org

Photochemical Degradation:

The photochemical degradation of sulfonic acids, particularly aromatic sulfonic acids, has been studied. nih.govresearchgate.net Direct photolysis can lead to desulfonation through the formation of excited triplet states and radical cations. nih.govresearchgate.net For this compound, irradiation with UV light could induce cleavage of the C-S bond, resulting in the formation of a sulfonate radical and an imidazolyl radical. These reactive intermediates could then undergo a variety of secondary reactions, including recombination, reaction with oxygen (if present), or abstraction of hydrogen atoms from the solvent. Ring cleavage of the imidazole moiety is also a possible photochemical degradation pathway. nih.gov

Strategic Derivatization and Functional Group Transformations of this compound

The presence of multiple functional groups in this compound offers several avenues for strategic derivatization and functional group transformations.

Reactions of the Sulfonic Acid Group:

The sulfonic acid group can be converted into a variety of other functional groups.

Sulfonyl Chloride Formation: Treatment with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) would convert the sulfonic acid to the more reactive sulfonyl chloride (-SO2Cl).

Sulfonamide Synthesis: The resulting sulfonyl chloride can readily react with primary or secondary amines to form the corresponding sulfonamides.

Sulfonate Ester Formation: Reaction of the sulfonic acid or sulfonyl chloride with an alcohol leads to the formation of sulfonate esters. wikipedia.org This transformation can be useful for protecting the sulfonic acid group or for introducing new functionalities.

Reactions of the Imidazole Ring:

N-Alkylation/N-Acylation: The N1 and N3 positions of the imidazole ring can potentially be alkylated or acylated. However, the reactivity will be influenced by the electronic effects of the oxo and sulfonic acid groups. N-alkylation would likely require a strong base to deprotonate the N1-H, followed by reaction with an alkyl halide.

Carbonyl Group Reactions: The C5 carbonyl group can undergo reactions typical of ketones. For example, it could be reduced to a hydroxyl group using a reducing agent like sodium borohydride. It could also potentially react with Grignard reagents or other organometallics, although side reactions with the acidic protons in the molecule would need to be considered.

Synthesis and Structural Characterization of Key Analogs and Derivatives of 5 Oxo 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid

Systematic Modifications at the Imidazole (B134444) Ring System

Systematic modifications of the imidazolone (B8795221) ring are crucial for developing a library of compounds with diverse properties. These modifications can be introduced by varying the precursors in multi-component reactions or through post-synthesis functionalization.

One prominent method for the synthesis of the imidazolone core involves the cycloisomerization of propargylic ureas. This reaction can be catalyzed by various metals, including silver and gold, and can be conducted under either homogeneous or heterogeneous conditions. The substitution pattern on the final imidazolone ring is dictated by the choice of the starting propargylic urea (B33335), which in turn can be synthesized from a variety of propargylamines and isocyanates. For instance, using differently substituted aryl isocyanates can lead to a range of N-aryl imidazolones. Similarly, variations in the propargylamine (B41283) component can introduce substituents at other positions of the ring.

Another powerful approach is the use of multi-component reactions. For example, a four-component reaction between sodium arylsulfinates, trichloroacetonitrile, benzylamines, and acetylenedicarboxylates in water at room temperature has been reported to yield sulfonyl-imidazolone derivatives. This method is particularly attractive for creating diverse libraries of compounds as it allows for the simultaneous introduction of multiple points of diversity in a single synthetic step. By varying each of the four components, a wide array of substituted imidazolones can be accessed.

Recent advances have also highlighted the synthesis of imidazolone-sulfonamide-pyrimidine hybrids. These complex structures are typically assembled in a stepwise manner, often culminating in a cyclization step to form the imidazolone ring. The substituents on the final hybrid molecule can be systematically altered by using different building blocks in the preceding steps.

Variations in the Sulfonic Acid Functional Group

While direct sulfonation at the C2 position of a pre-formed 5-oxo-4,5-dihydro-1H-imidazole ring is not a commonly documented transformation, the introduction of sulfur-based functional groups can be achieved through other means. The sulfonic acid moiety is a strong acid and can significantly influence the physicochemical properties of a molecule.

Derivatives where a sulfonyl group is attached to a nitrogen atom of the imidazole ring (N-sulfonyl imidazoles) are more commonly reported. These can be synthesized through the reaction of an imidazole derivative with a sulfonyl chloride. Another approach involves the use of versatile reagents like N-sulfonyl imidazoliums for the synthesis of various sulfonated compounds.

Furthermore, the synthesis of sulfonyl azides from primary sulfonamides can be achieved using reagents like imidazole-1-sulfonyl azide (B81097) hydrogen sulfate. This method proceeds via a diazo transfer mechanism and is notable for its efficiency and the stability of the reagent. Although this doesn't directly yield a sulfonic acid, it opens up pathways to other sulfur-containing functionalities.

For the specific case of a C2-sulfonic acid, a hypothetical synthetic route could involve the construction of the imidazole ring from a precursor that already contains the desired sulfur functionality. For instance, a thiourea (B124793) derivative could be a potential starting material, which upon cyclization and subsequent oxidation of the sulfur atom could lead to the desired sulfonic acid.

Investigation of Substituent Effects on Theoretical Reactivity and Spectroscopic Signatures

Spectroscopic Signatures: The spectroscopic properties of imidazolone derivatives are well-documented and provide a means for their structural characterization.

NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of the ring protons are sensitive to the electronic environment. Substituents that deshield the protons will cause their signals to appear at a higher chemical shift (downfield). In ¹³C NMR, the chemical shift of the carbonyl carbon (C5) is a key diagnostic peak. The presence and nature of substituents on the ring will cause predictable shifts in the signals of the ring carbons.

FT-IR Spectroscopy: The infrared spectrum of an imidazolone is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1760 cm⁻¹. The exact position of this band is influenced by the substituents on the ring. The N-H stretching vibration is also observable, usually as a broad band.

UV-Vis Spectroscopy: Imidazole derivatives often exhibit characteristic absorption bands in the UV-visible region arising from π → π* transitions. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) can be affected by the nature and position of substituents, which can alter the extent of conjugation in the molecule.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized derivatives. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Studies on related compounds, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, have shown that the sulfonylation process is regioselective and that the resulting compounds can be thoroughly characterized by a combination of these spectroscopic techniques.

Stereochemical Considerations and Enantioselective Synthesis Strategies (if applicable)

The parent compound, 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, is achiral as there are no stereocenters in its structure. However, the introduction of a substituent at the C4 position of the imidazolone ring would create a chiral center, leading to the possibility of enantiomers.

In such cases, enantioselective synthesis strategies would be necessary to obtain a single enantiomer. While specific enantioselective syntheses for C4-substituted this compound derivatives have not been reported, general approaches to asymmetric synthesis could be applicable. These might include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting materials could direct the stereochemical outcome of the cyclization reaction. The auxiliary could then be removed in a subsequent step.

Chiral Catalysts: The use of a chiral catalyst, for example in a metal-catalyzed cycloisomerization of a prochiral propargylic urea, could favor the formation of one enantiomer over the other.

Resolution: A racemic mixture of a chiral derivative could be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of such enantioselective methods would be a significant step towards understanding the specific biological activities of individual enantiomers of these derivatives, should they prove to be of interest in fields such as medicinal chemistry.

Advanced Materials and Catalytic Applications of 5 Oxo 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid

Utilization as a Ligand in Coordination Chemistry and Metal Complex Formation

The structure of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, featuring both a heterocyclic imidazole (B134444) ring and a sulfonic acid group, suggests its potential as a versatile ligand in coordination chemistry. Imidazole and its derivatives are well-known for their ability to coordinate with a variety of metal ions through their nitrogen atoms. The imidazole ring is a fundamental component in many biological systems, often involved in metal coordination within enzymes and proteins.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating the Compound

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial in determining the structure and properties of the resulting MOF. While there are no specific reports on the use of this compound in MOF synthesis, the chemistry of related imidazole-based ligands provides a strong basis for its potential in this area.

For instance, 4,5-imidazoledicarboxylic acid (H3IMDC) is a multifunctional ligand with six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens) that can form various coordination modes with metal ions, leading to the construction of diverse and intricate MOF structures. researchgate.net The flexibility of such ligands allows for the generation of coordination polymers with high dimensionality. Similarly, the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonic acid group in this compound could act as coordination sites.

The synthesis of MOFs typically involves methods such as solvothermal, non-solvothermal, mechanochemical, electrochemical, microwave-assisted, and sonochemical techniques. researchgate.net The choice of method can influence the properties of the resulting MOF, including its crystallinity, porosity, and stability.

Table 1: Potential Coordination Sites of this compound

Functional GroupPotential Donor AtomsCoordination Mode
Imidazole RingNitrogen atomsMonodentate, Bidentate (bridging)
Sulfonic Acid GroupOxygen atomsMonodentate, Bidentate (chelating or bridging)
Oxo GroupOxygen atomMonodentate

Exploration of Catalytic Activity in Organic Transformations

Metal complexes and MOFs derived from imidazole-containing ligands have demonstrated significant catalytic activity in a range of organic transformations. For example, MOF-5, which is constructed from zinc ions and 1,4-benzenedicarboxylic acid, has been investigated as a solid acid catalyst for Friedel-Crafts alkylation reactions. The use of MOF-based catalysts can offer advantages over traditional homogeneous catalysts, such as ease of separation and recyclability.

Given that the sulfonic acid group is a known catalytic moiety (acting as a Brønsted acid), its incorporation into a MOF structure via this compound could lead to bifunctional catalysts. The metal nodes could act as Lewis acid sites, while the sulfonic acid groups provide Brønsted acidity, potentially enabling synergistic catalysis for a variety of organic reactions.

Role as a Building Block in Supramolecular Assemblies and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. The imidazole ring is a key player in forming such assemblies due to its ability to act as both a hydrogen bond donor and acceptor.

Imidazole derivatives can form a variety of supramolecular complexes with inorganic or organic ions and biomacromolecules. nih.govnih.gov These interactions are fundamental in many biological processes and are increasingly utilized in the design of new materials. The presence of the sulfonic acid group in this compound would introduce strong hydrogen bonding capabilities and the potential for electrostatic interactions, making it a promising building block for the construction of complex supramolecular architectures.

Application as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

While no specific synthetic routes employing this compound as an intermediate have been documented in the available literature, the reactivity of its functional groups suggests its potential in this regard. The imidazole core is a common scaffold in many pharmaceuticals and other biologically active molecules. The sulfonic acid group can be a useful functional handle for further chemical modifications or to impart specific properties, such as water solubility.

For example, imidazole-containing compounds are synthesized through various multi-component reactions, often catalyzed by solid acids. The development of efficient and environmentally friendly synthetic methods for imidazole derivatives is an active area of research.

Potential in Functional Materials Science Research (e.g., polymer additives, surface modifiers)

Sulfonated polymers are an important class of materials with applications in areas such as ion-exchange resins, proton-exchange membranes for fuel cells, and as polymer additives to enhance properties like thermal stability and flame retardancy. The sulfonation of aromatic polymers is a key method for producing these materials.

An imidazolium-based sulfonating agent has been reported for the controlled sulfonation of aromatic polymers. nih.govacs.org This highlights the synergy between imidazole chemistry and sulfonation in materials science. It is conceivable that this compound could be used as a monomer or a modifying agent in polymer synthesis to introduce both the imidazole and sulfonic acid functionalities, thereby creating polymers with tailored properties. For instance, its incorporation could enhance the hydrophilicity, ion-conductivity, or catalytic activity of a polymer. mdpi.com

Environmental Fate and Transformation Studies in Abiotic Systems (e.g., photodegradation)

The environmental fate of imidazole-based compounds and sulfonated molecules is an area of growing interest due to their widespread use. Studies on the photodegradation of related compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a sunscreen agent, have shown that photolysis can be a significant transformation mechanism in aquatic environments. nih.govresearchgate.net The degradation pathways can involve desulfonation and cleavage of the benzimidazole ring. nih.govresearchgate.net

The environmental persistence and mobility of other azole compounds, such as the fungicide fluconazole, and their transformation products are also under investigation. acs.org It is expected that this compound would also be subject to abiotic degradation processes in the environment, such as photodegradation. The specific pathways and products would depend on the environmental conditions, including pH and the presence of photosensitizers.

Future Research Directions and Emerging Paradigms for 5 Oxo 4,5 Dihydro 1h Imidazole 2 Sulfonic Acid

Integration with In-Situ and Operando Analytical Techniques

To gain a deeper understanding of the reaction mechanisms, kinetics, and structural dynamics involved in the synthesis and application of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, the integration of advanced analytical techniques is essential. In-situ and operando spectroscopy, which involve real-time monitoring of chemical processes under actual reaction conditions, are particularly promising. wikipedia.orghidenanalytical.com These methods provide a direct window into the transient species, catalyst states, and reaction pathways that are often missed by conventional ex-situ analysis. spectroscopyonline.comornl.gov

The application of Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgmt.comlongdom.org Tools such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be implemented in-line to monitor reaction progress, concentration of reactants and products, and the formation of intermediates. americanpharmaceuticalreview.com This real-time data facilitates a more controlled and optimized synthesis, ensuring consistent product quality. stepscience.com Operando studies could elucidate the role of catalysts, the influence of reaction conditions on product yield and purity, and the degradation pathways of the compound. youtube.com

Table 1: Potential In-Situ and Operando Techniques for Studying this compound Synthesis

Technique Information Gained Potential Application
Operando FTIR Spectroscopy Vibrational modes of functional groups, identification of intermediates, reaction kinetics. Real-time tracking of the conversion of starting materials and the formation of the imidazole (B134444) ring and sulfonic acid group.
Operando Raman Spectroscopy Molecular structure of catalysts and reactants, catalyst-substrate interactions. Monitoring the state of a solid-phase catalyst during synthesis, observing structural changes under reaction conditions. spectroscopyonline.com
In-Situ NMR Spectroscopy Detailed structural information of soluble species, reaction mechanism elucidation. Identifying and characterizing transient intermediates in the reaction mixture, confirming the structure of the final product without isolation.
Mass Spectrometry Molecular weight of reactants, products, and byproducts. Coupling with a reaction setup (e.g., flow reactor) to monitor the evolution of volatile species and confirm product mass. hidenanalytical.com

Development of Predictive Models for Structure-Reactivity-Function Relationships

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical research. For this compound and its potential derivatives, the development of predictive models can guide experimental work, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with specific activities or properties. scientific.netnih.gov

By building a database of structurally related imidazole derivatives and their measured properties (e.g., catalytic activity, solubility, thermal stability), it would be possible to develop robust QSAR/QSPR models. researchgate.netrjptonline.org These models could then predict the properties of new, unsynthesized derivatives of this compound. Molecular docking studies could further explore the potential interactions of this compound with biological targets or material surfaces, guiding its application in areas like medicinal chemistry or materials science. tubitak.gov.trnih.govresearchgate.net These in silico approaches can help identify the key structural features that govern the compound's reactivity and function, enabling the rational design of molecules with enhanced performance. nih.gov

Table 2: Key Molecular Descriptors for Predictive Modeling of Imidazole Derivatives

Descriptor Class Example Descriptors Predicted Property
Electronic HOMO/LUMO energies, Mulliken charges, Dipole moment Chemical reactivity, interaction with electrophiles/nucleophiles.
Topological Balaban J index, Wiener index, Molecular connectivity indices Correlation with physical properties like boiling point and density. researchgate.net
Steric/Geometrical Molecular volume, Surface area, Ovality Influence on binding affinity to active sites, steric hindrance in reactions. tubitak.gov.tr
Thermodynamic Enthalpy of formation, Gibbs free energy, LogP Reaction feasibility, solubility, and bioavailability predictions. researchgate.net

Exploration of Novel Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the development of sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. semanticscholar.orgdntb.gov.ua This includes exploring solvent-free reaction conditions, employing reusable catalysts, and using alternative energy sources. asianpubs.org

Recent advancements in the synthesis of imidazole derivatives have highlighted the use of biocatalysts, such as fruit juices, which can offer an environmentally friendly and cost-effective alternative to traditional catalysts. tandfonline.com The use of heterogeneous catalysts, like magnetic nanoparticles, allows for easy separation and recycling, reducing the environmental impact of the process. researchgate.net Furthermore, non-conventional energy sources such as microwave and ultrasound irradiation have been shown to accelerate reaction rates and improve yields in imidazole synthesis, often under milder conditions than conventional heating. researchgate.netmdpi.com Applying these green methodologies to the synthesis of this compound could lead to more efficient and environmentally benign production processes. nih.govrsc.orgrsc.orgorganic-chemistry.org

Table 3: Comparison of Conventional vs. Potential Green Synthesis Approaches

Parameter Conventional Approach Potential Green Approach
Solvent Volatile organic compounds (VOCs) Water, ionic liquids, or solvent-free conditions.
Catalyst Homogeneous mineral acids/bases Heterogeneous catalysts (e.g., zeolites, functionalized silica), biocatalysts. tandfonline.com
Energy Source Conventional thermal heating Microwave irradiation, ultrasonic cavitation. mdpi.com
Atom Economy Often involves stoichiometric reagents and protecting groups. Multi-component reactions to maximize the incorporation of starting materials into the final product.
Work-up Solvent-intensive extraction and chromatography. Simple filtration to recover heterogeneous catalysts, direct crystallization of the product.

Challenges and Opportunities in Scaling Chemical Processes for the Compound

Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges and opportunities. For this compound, scaling up production will require careful consideration of safety, cost, robustness, and product consistency. primescholars.comchemtek.co.in Key challenges often include managing reaction exotherms, handling potentially hazardous reagents on a large scale, and controlling product attributes like crystal form (polymorphism), which can affect physical properties. drugdiscoverytrends.com

One significant opportunity lies in the adoption of continuous manufacturing, particularly through the use of plug flow reactors (PFRs). researchgate.net Continuous flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of reactive material at any given time, and improved consistency in product quality. researchgate.net The development of a continuous flow process for this compound could enable rapid and efficient scale-up. This approach, combined with PAT for real-time monitoring and control, would represent a state-of-the-art manufacturing process, ensuring the safe, economical, and reproducible production of this compound on a commercial scale.

Table 4: Scale-Up Challenges and Mitigation Strategies

Challenge Potential Impact Mitigation Strategy
Exothermic Reaction Thermal runaway, side product formation, safety hazards. Use of continuous flow reactors for better heat management, controlled addition of reagents. chemtek.co.in
Reagent Cost & Safety High production cost, handling risks for toxic or corrosive materials. Develop catalytic routes to replace stoichiometric reagents, identify safer and cheaper starting materials. chemtek.co.in
Mixing Efficiency Incomplete reaction, formation of impurities, inconsistent product quality. Design of efficient reactor systems (e.g., static mixers in flow reactors), optimization of stirring speed and vessel geometry in batch reactors.
Product Isolation & Purification Low yield, high solvent use, inconsistent purity. Develop robust crystallization processes to control polymorphism and particle size, explore alternative purification methods like reactive extraction. drugdiscoverytrends.com
Process Robustness Sensitivity to small variations in temperature, pressure, or reagent quality. Implementation of PAT to monitor and control critical process parameters, statistical Design of Experiments (DoE) to identify and widen process operating windows. mt.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid?

  • Methodology : The compound can be synthesized via condensation reactions between sulfonic acid derivatives and imidazolones. For example, refluxing amidines with ketones in the presence of a base (e.g., KOH in ethanol) under controlled pH and temperature conditions yields 4,5-dihydroimidazol-5-one scaffolds . Alternative routes involve acid-catalyzed cyclization of sulfonamide intermediates, as demonstrated in the synthesis of structurally related imidazolones using acetic acid as a solvent and catalyst .
  • Key Considerations : Reaction time (8–11 hours), solvent selection (ethanol or acetic acid), and stoichiometric ratios of aldehydes/ketones to sulfonic acid precursors are critical for yield optimization .

Q. How can structural characterization of this compound be performed using crystallographic tools?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard for resolving imidazole derivatives. For example, SHELXL refines hydrogen-bonding networks and sulfonic acid group geometry, while ORTEP generates 3D structural models .
  • Data Interpretation : Focus on bond angles (e.g., C-S-O in the sulfonic acid group) and planarity of the imidazolone ring to confirm tautomeric forms .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for 5-oxo-4,5-dihydroimidazole derivatives?

  • Analysis : Discrepancies often arise from variations in reaction conditions (e.g., base strength, solvent polarity). For instance, base-promoted methods (e.g., KOH in ethanol) may yield 70–85% purity, while transition-metal-free conditions improve selectivity but require longer reaction times .
  • Resolution : Systematic screening of bases (e.g., NaOAc vs. KOH) and solvents (polar aprotic vs. protic) using HPLC or LC-MS to monitor intermediate formation .

Q. How does this compound interact with biological systems?

  • Mechanistic Insight : The compound’s sulfonic acid group enhances solubility, making it a candidate for enzyme inhibition studies. For example, imidazolonepropionase (EC 3.5.2.7) catalyzes the hydrolysis of structurally similar imidazolones, suggesting potential metabolic pathways .
  • Experimental Design : Use enzyme kinetics assays (e.g., UV-Vis monitoring of NADH depletion) to assess inhibition potency. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with active sites .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, highlighting electrophilic regions (e.g., sulfonic acid group). For example, Fukui indices identify reactive sites for nucleophilic attack .
  • Validation : Compare computational results with experimental NMR shifts (e.g., 1^1H and 13^{13}C) to confirm electron density patterns .

Methodological Challenges

Q. How can impurities in synthesized batches be quantified and mitigated?

  • Analytical Techniques : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate sulfonic acid derivatives. LC-MS identifies byproducts (e.g., unreacted aldehydes or sulfonamide intermediates) .
  • Purification : Recrystallization from acetone/water mixtures (1:3 v/v) removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates non-polar byproducts .

Q. What spectroscopic methods differentiate tautomeric forms of the imidazolone ring?

  • Techniques :

  • IR Spectroscopy : Compare C=O stretching frequencies (~1680–1700 cm1^{-1} for keto vs. ~1600 cm1^{-1} for enol tautomers).
  • NMR : 1^1H NMR detects tautomer-specific proton environments (e.g., NH protons at δ 10–12 ppm in enol forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 2
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.